Cas no 14548-45-9 ((4-Bromophenyl)(pyridin-3-yl)methanone)
(4-Bromophenyl)(pyridin-3-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (4-Bromophenyl)(pyridin-3-yl)methanone
- (4-bromophenyl)-pyridin-3-ylmethanone
- 4-BROMOPHENYL-3-PYRIDYLKETONE
- Methanone,(4-bromophenyl)-3-pyridinyl-
- (4-bromobenzoyl)-3-pyridine
- 3-(4-Bromobenzoyl)pyridine
- EINECS 238-585-1
- Methanone,(4-bromophenyl)-3-pyridinyl
- p-Bromophenyl 3-pyridyl ketone
- 4-Bromo-α-(3-pyridyl)benzaldehyde
- (4-Bromophenyl)(3-pyridinyl) ketone
- (4-bromophenyl)-(3-pyridyl)methanone
-
- MDL: MFCD00044286
- Inchi: 1S/C12H8BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H
- InChI Key: IDGVUIHZWDVXOQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C1C=NC=CC=1)=O
Computed Properties
- Exact Mass: 260.97900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 29.96000
- LogP: 3.07510
(4-Bromophenyl)(pyridin-3-yl)methanone Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4-Bromophenyl)(pyridin-3-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 063593-500mg |
(4-Bromophenyl)(pyridin-3-yl)methanone |
14548-45-9 | 500mg |
$119.00 | 2023-09-08 | ||
| Matrix Scientific | 063593-1g |
(4-Bromophenyl)(pyridin-3-yl)methanone |
14548-45-9 | 1g |
$140.00 | 2023-09-08 | ||
| Matrix Scientific | 063593-5g |
(4-Bromophenyl)(pyridin-3-yl)methanone |
14548-45-9 | 5g |
$405.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B892428-5g |
(4-Bromophenyl)(pyridin-3-yl)methanone |
14548-45-9 | ≥95% | 5g |
4,483.80 | 2021-05-17 | |
| Chemenu | CM173180-1g |
(4-Bromophenyl)(pyridin-3-yl)methanone |
14548-45-9 | 95% | 1g |
$449 | 2021-08-05 | |
| TRC | B804060-10mg |
(4-bromophenyl)(pyridin-3-yl)methanone |
14548-45-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804060-50mg |
(4-bromophenyl)(pyridin-3-yl)methanone |
14548-45-9 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B804060-100mg |
(4-bromophenyl)(pyridin-3-yl)methanone |
14548-45-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG107-250mg |
(4-Bromophenyl)(pyridin-3-yl)methanone |
14548-45-9 | 95+% | 250mg |
471CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG107-100mg |
(4-Bromophenyl)(pyridin-3-yl)methanone |
14548-45-9 | 95+% | 100mg |
239CNY | 2021-05-07 |
(4-Bromophenyl)(pyridin-3-yl)methanone Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on (4-Bromophenyl)(pyridin-3-yl)methanone
Introduction to (4-Bromophenyl)(pyridin-3-yl)methanone (CAS No. 14548-45-9)
(4-Bromophenyl)(pyridin-3-yl)methanone, also known by its CAS number 14548-45-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom, and features a bromophenyl group attached to the pyridine ring via a methanone linkage. The structure of this compound is characterized by its unique combination of aromaticity and functional groups, making it a valuable molecule for various applications in drug discovery and material science.
The synthesis of (4-Bromophenyl)(pyridin-3-yl)methanone typically involves nucleophilic aromatic substitution or coupling reactions, depending on the desired regiochemistry. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing the need for harsh reaction conditions. These improvements have made it easier to scale up production for research and industrial purposes.
In terms of biological activity, (4-Bromophenyl)(pyridin-3-yl)methanone has been studied for its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Research has shown that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound for drug development.
Moreover, the electronic properties of (4-Bromophenyl)(pyridin-3-yl)methanone make it an interesting candidate for applications in organic electronics. The conjugated system formed by the pyridine ring and the bromophenyl group can influence the molecule's ability to conduct electricity or emit light, which is valuable in the design of organic semiconductors and light-emitting diodes (OLEDs). Recent studies have explored its use in such contexts, highlighting its potential in next-generation electronic materials.
The stability and reactivity of (4-Bromophenyl)(pyridin-3-yl)methanone are also areas of active research. Its bromine substituent introduces electron-withdrawing effects that can modulate the reactivity of the molecule, making it suitable for various chemical transformations. For instance, it can serve as an electrophilic partner in cross-coupling reactions or as a substrate for nucleophilic attack, depending on the reaction conditions.
In conclusion, (4-Bromophenyl)(pyridin-3-yl)methanone (CAS No. 14548-45-9) is a versatile compound with promising applications in both therapeutic and materials science domains. Its unique structure and reactivity continue to attract attention from researchers worldwide, driving innovative approaches to harness its potential fully.
14548-45-9 ((4-Bromophenyl)(pyridin-3-yl)methanone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)